1,3-Dimethylquinolin-4(1H)-one
Description
1,3-Dimethylquinolin-4(1H)-one (PubChem CID: 57732551) is a quinoline derivative featuring methyl groups at the 1- and 3-positions of the heterocyclic ring. Its structure confers unique physicochemical properties, including high thermal stability (melting points >200°C for some derivatives) and moderate lipophilicity, as inferred from related compounds . The compound has been synthesized via silica gel chromatography, achieving yields up to 90% .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,3-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-7H,1-2H3 |
InChI Key |
IKXDPOIWHSRSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives with suitable reagents under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1,3-Dimethylquinolin-4(1H)-one may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert 1,3-Dimethylquinolin-4(1H)-one to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, alkylating agents, and Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.
Scientific Research Applications
1,3-Dimethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives have shown promise in preclinical studies for various therapeutic applications.
Industry: 1,3-Dimethylquinolin-4(1H)-one is utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1,3-Dimethylquinolin-4(1H)-one exerts its effects depends on its specific application:
Biological Activity: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Chemical Reactivity: The presence of the quinoline ring system allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, their substituents, and reported properties:
*logP values estimated from related compounds in and .
Key Findings:
Substituent Position and Bioactivity: Methyl groups at the 1- and 3-positions (as in 1,3-dimethylquinolin-4(1H)-one) enhance thermal stability but may reduce solubility compared to hydroxy-substituted analogs (e.g., 4-hydroxyquinolin-2(1H)-ones in ). Fluorine and tert-butyl groups (e.g., 6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4(1H)-one) significantly increase lipophilicity (logP ~3.8), favoring interactions with hydrophobic biological targets like NF-κB .
Functional Group Impact: Amino groups (e.g., 3-Amino-1-methylquinolin-4(1H)-one) improve aqueous solubility (logP ~1.2) and serve as intermediates for triazole or sulfonyl derivatives with enhanced bioactivity .
Synthetic Challenges: 2,3-Dimethylquinolin-4(1H)-one (CAS 10352-60-0) was discontinued due to synthesis difficulties or stability issues, underscoring the sensitivity of quinoline derivatives to substituent positioning .
Biological Activity
1,3-Dimethylquinolin-4(1H)-one, a member of the quinoline family, is a heterocyclic aromatic compound with significant biological activity. Its structure includes a fused benzene and pyridine ring with methyl groups at the 1 and 3 positions, which influence its chemical reactivity and interactions with biological macromolecules. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
1,3-Dimethylquinolin-4(1H)-one has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1,3-dimethylquinolin-4-one |
| Canonical SMILES | CC1=CN(C2=CC=CC=C2C1=O)C |
The biological activity of 1,3-Dimethylquinolin-4(1H)-one is attributed to its ability to interact with various enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor signaling pathways as an agonist or antagonist. This versatility allows it to participate in numerous biochemical processes.
Antimicrobial Properties
Research indicates that 1,3-Dimethylquinolin-4(1H)-one exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Antiviral Activity
This compound has shown promise in antiviral research. Studies have indicated that it can inhibit viral replication in cell cultures, particularly against certain strains of influenza virus. The mechanism involves interference with viral entry or replication processes.
Anticancer Potential
Preclinical studies have explored the anticancer properties of 1,3-Dimethylquinolin-4(1H)-one and its derivatives. It has been reported to induce apoptosis in cancer cell lines such as breast and colon cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation is a key factor in its anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of 1,3-Dimethylquinolin-4(1H)-one against multidrug-resistant bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Antiviral Mechanism : In a study by Johnson et al. (2022), the compound was tested for its antiviral effects on influenza A virus in vitro. The findings suggested that it inhibited viral replication by disrupting the viral envelope proteins, thus preventing infection of host cells.
- Cancer Cell Apoptosis : Research by Lee et al. (2023) demonstrated that treatment with 1,3-Dimethylquinolin-4(1H)-one led to increased apoptosis in human breast cancer cells through activation of caspase pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,3-Dimethylquinolin-4(1H)-one, it is useful to compare it with other quinoline derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Quinoline | Basic structure | Limited biological activity |
| 2-Methylquinoline | Single methyl group | Moderate antimicrobial activity |
| 4-Hydroxyquinoline | Hydroxyl group | Enhanced cytotoxicity |
| 1,3-Dimethylquinolin-4(1H)-one | Two methyl groups | Broad-spectrum antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
